![molecular formula C5H7N5S B12942928 [(E)-1H-imidazol-5-ylmethyleneamino]thiourea](/img/structure/B12942928.png)
[(E)-1H-imidazol-5-ylmethyleneamino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide is a heterocyclic compound with the molecular formula C5H7N5S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide typically involves the reaction of imidazole derivatives with hydrazinecarbothioamide under controlled conditions. One common method involves the condensation of 4-formylimidazole with thiosemicarbazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving high-quality products.
化学反応の分析
Types of Reactions
2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, sulfoxides, sulfones, and hydrazine derivatives. These products can have diverse applications depending on their specific chemical structures.
科学的研究の応用
2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The compound’s hydrazinecarbothioamide moiety can form hydrogen bonds and coordinate with metal centers, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
Imidazole: The parent compound, imidazole, is a simpler structure with broad applications in chemistry and biology.
Thiosemicarbazide: A related compound with similar functional groups, used in various chemical syntheses.
Histidine: An amino acid containing an imidazole ring, important in biological systems.
Uniqueness
2-((1H-Imidazol-4-yl)methylene)hydrazinecarbothioamide is unique due to its combination of the imidazole ring and hydrazinecarbothioamide moiety, providing a versatile scaffold for chemical modifications and potential biological activities. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound for research and industrial applications.
特性
分子式 |
C5H7N5S |
|---|---|
分子量 |
169.21 g/mol |
IUPAC名 |
[(E)-1H-imidazol-5-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C5H7N5S/c6-5(11)10-9-2-4-1-7-3-8-4/h1-3H,(H,7,8)(H3,6,10,11)/b9-2+ |
InChIキー |
YJLYYXQJGMPDJZ-XNWCZRBMSA-N |
異性体SMILES |
C1=C(NC=N1)/C=N/NC(=S)N |
正規SMILES |
C1=C(NC=N1)C=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


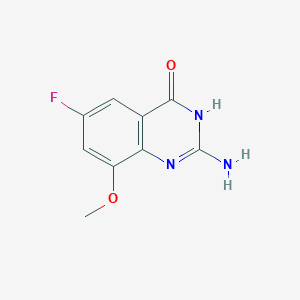
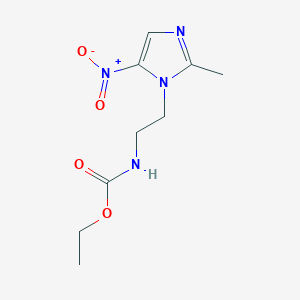
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B12942851.png)
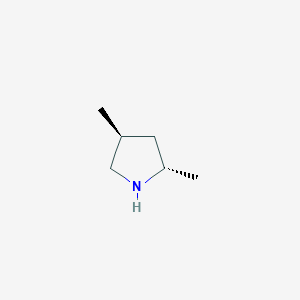
![2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine](/img/structure/B12942855.png)
![2-((Cyclopropylmethoxy)methyl)-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B12942870.png)
![N,N-bis[(1S)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12942874.png)
![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12942877.png)


![2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B12942903.png)
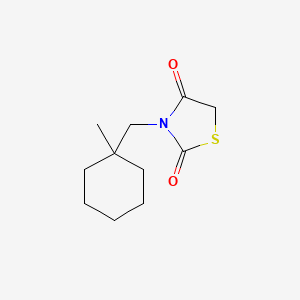
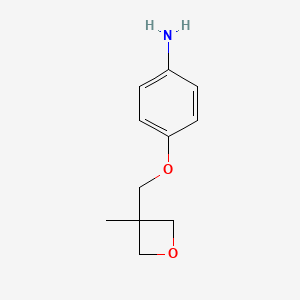
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(4-pyridin-2-ylpyrazol-1-yl)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942921.png)
